6-Fluoronaphthalen-2-OL

Description

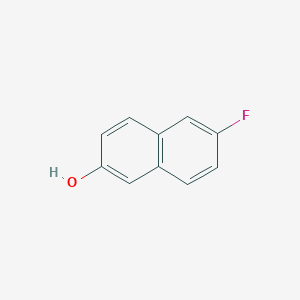

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTKHYLSWWAPGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)F)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611330 | |

| Record name | 6-Fluoronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13101-83-2 | |

| Record name | 6-Fluoronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoronaphthalen-2-ol: Chemical Properties, Synthesis, and Biological Prospects

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoronaphthalen-2-ol is a fluorinated aromatic organic compound that holds significant interest within the fields of medicinal chemistry and materials science. Its structural features, combining a naphthalene core with a hydroxyl group and a fluorine atom, make it a valuable synthetic intermediate for the development of novel pharmaceuticals and functional materials. The strategic incorporation of a fluorine atom can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. This technical guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and prospective biological applications of this compound, serving as a resource for researchers engaged in drug discovery and chemical synthesis.

Core Chemical Properties

While comprehensive experimental data for this compound is not extensively available in public literature, the following table summarizes its fundamental chemical properties based on available information and predicted values.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇FO | [Calculated] |

| Molecular Weight | 162.16 g/mol | [Calculated] |

| CAS Number | 13101-83-2 | Sigma-Aldrich[1] |

| Melting Point | 117-118 °C | guidechem[2] |

| Boiling Point | 299.7 ± 13.0 °C | [Predicted] guidechem[2] |

| Solubility | Very slightly soluble (0.15 g/L at 25 °C) | [Predicted] guidechem[2] |

| pKa | 9.51 ± 0.40 | [Predicted] guidechem[2] |

| LogP | 2.68450 | [Predicted] guidechem[2] |

| Appearance | Solid | Sigma-Aldrich[1] |

Spectral and Analytical Data

Detailed experimental spectral data for this compound are not readily found in peer-reviewed literature. However, based on the known principles of spectroscopy and the analysis of analogous compounds, the following characteristics can be anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the positions of the fluorine and hydroxyl groups. The hydroxyl proton will likely appear as a broad singlet, the position of which may vary with solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms of the naphthalene ring. The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons in proximity to the fluorine atom will show smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF).

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic C-F stretching vibrations are anticipated in the fingerprint region, typically between 1000 and 1400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring will appear in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would be expected to show a prominent molecular ion peak (M⁺) at m/z 162. Subsequent fragmentation may involve the loss of CO, F, or other small neutral molecules, leading to characteristic fragment ions.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and purification of this compound are not widely published. However, based on established organic chemistry methodologies, a plausible synthetic pathway and purification strategy are outlined below.

Proposed Synthesis via Balz-Schiemann Reaction

A common method for introducing fluorine onto an aromatic ring is the Balz-Schiemann reaction, which proceeds through a diazonium salt intermediate.[2][3][4][5] A potential synthetic route to this compound could start from 6-amino-2-naphthol.

Step 1: Diazotization of 6-Amino-2-naphthol [6][7]

-

Dissolve 6-amino-2-naphthol in an aqueous solution of a non-nucleophilic strong acid, such as fluoroboric acid (HBF₄), cooled to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred solution of the amine. Maintain the temperature below 5 °C throughout the addition.

-

Continue stirring the reaction mixture at 0-5 °C for a period of time (e.g., 30 minutes) after the addition is complete to ensure full formation of the diazonium salt. The formation of the diazonium salt can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.[8]

Step 2: Thermal Decomposition of the Diazonium Salt (Balz-Schiemann Reaction) [2][3][4][5]

-

The resulting diazonium tetrafluoroborate salt, which may precipitate from the solution, is collected by filtration.

-

The isolated salt is then carefully heated, either in a solid state or suspended in an inert, high-boiling solvent.

-

Thermal decomposition of the diazonium salt will yield the desired this compound, along with nitrogen gas and boron trifluoride.

Purification by Recrystallization

Purification of the crude this compound can likely be achieved by recrystallization.[9][10]

-

Dissolve the crude product in a minimum amount of a suitable hot solvent or solvent mixture. Potential solvents include ethanol, methanol, or a mixture of a good solvent (e.g., acetone, ethyl acetate) and a poor solvent (e.g., hexane, water).[9]

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Biological Activity and Drug Development Prospects

While specific biological data for this compound is scarce, the broader class of fluorinated naphthalene derivatives has shown significant promise in drug discovery, particularly in oncology.

Anticancer Potential

Fluorinated naphthalene derivatives have been investigated for their anticancer properties, with studies demonstrating their ability to inhibit key signaling pathways involved in tumor growth and proliferation.[11][12][13][14] For instance, some fluorinated naphthalene-chalcone hybrids have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[11] Additionally, certain aminobenzylnaphthols have shown cytotoxic effects against various cancer cell lines.[15] Given its structural similarity to these active compounds, this compound represents a scaffold of interest for the development of novel anticancer agents. Further research is warranted to evaluate its cytotoxic and anti-proliferative effects against a panel of cancer cell lines and to elucidate its mechanism of action.

Enzyme Inhibition

The introduction of fluorine can enhance the inhibitory potency of molecules against various enzymes. Fluorinated compounds have been successfully developed as inhibitors for a range of enzymes, including proteases and kinases.[16][17] The electron-withdrawing nature of fluorine can alter the electronic properties of the naphthalene ring system in this compound, potentially influencing its binding to the active sites of target enzymes. Screening of this compound against a panel of relevant enzymes could uncover novel inhibitory activities.

Conclusion

This compound is a compound with significant potential as a building block in the synthesis of bioactive molecules and advanced materials. While a comprehensive experimental characterization is not yet publicly available, this guide provides a foundational understanding of its chemical properties and outlines plausible synthetic and purification strategies. The established anticancer and enzyme-inhibitory activities of related fluorinated naphthalene derivatives highlight the promise of this compound as a lead structure for future drug discovery efforts. Further experimental investigation into its synthesis, spectroscopic characterization, and biological evaluation is crucial to fully unlock its potential.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. byjus.com [byjus.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. View of Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. benchchem.com [benchchem.com]

- 12. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects[v1] | Preprints.org [preprints.org]

- 14. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]

- 17. chem.libretexts.org [chem.libretexts.org]

Physicochemical Characteristics of 6-Fluoronaphthalen-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 6-Fluoronaphthalen-2-ol (CAS No: 13101-83-2), a key intermediate in organic synthesis. Its utility in the development of pharmaceuticals and agrochemicals stems from the unique properties conferred by its fluorinated naphthalene structure.[1] Understanding these characteristics is fundamental to its application in research and development.

Core Physicochemical Data

The structural and physicochemical properties of this compound are summarized below. These parameters are crucial for predicting its behavior in various chemical and biological systems, including solubility, membrane permeability, and receptor-binding interactions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇FO | [1] |

| Molecular Weight | 162.16 g/mol | [2] |

| Melting Point | 117-118 °C | [2] |

| Boiling Point | 299.7 ± 13.0 °C (Predicted) | [2] |

| pKa | 9.51 ± 0.40 (Predicted) | [2] |

| logP (Octanol-Water) | 2.68 (Predicted) | [2] |

| Aqueous Solubility | 0.15 g/L (Very slightly soluble) | [2] |

Logical Relationship of Physicochemical Properties

The molecular structure of an organic compound dictates its function and physical properties. The following diagram illustrates the conceptual workflow from structural analysis to the determination of key physicochemical characteristics for a compound like this compound.

Caption: Interrelation of Molecular Structure and Physicochemical Properties.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols represent standard laboratory practices.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity. Pure crystalline solids exhibit a sharp melting range (typically 0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[3]

Protocol:

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[4]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube).

-

Heating: The sample is heated rapidly to about 15-20°C below the expected melting point (117°C). The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.[4]

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid phase turns to liquid is recorded as the end of the range.[5]

Solubility Determination

Solubility tests provide qualitative information about the polarity and the presence of acidic or basic functional groups in a molecule.[6] The general principle "like dissolves like" is a useful guide.[7]

Protocol:

-

Water Solubility: Add approximately 25 mg of the compound to a test tube containing 0.75 mL of deionized water. Shake vigorously. Observe if the compound dissolves completely.[6]

-

Acid/Base Solubility: If the compound is insoluble in water, test its solubility in 5% aqueous NaOH and 5% aqueous HCl.[8]

-

Solubility in 5% NaOH indicates an acidic functional group (like the phenolic hydroxyl group in this compound).

-

Solubility in 5% HCl indicates a basic functional group.[6]

-

-

Organic Solvent Solubility: Test the solubility in a non-polar organic solvent (e.g., hexane) and a polar organic solvent (e.g., ethanol) to further assess its polarity.[9]

Octanol-Water Partition Coefficient (logP) Determination (Shake Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.[10]

Protocol:

-

Phase Preparation: n-Octanol and water (or a suitable buffer like PBS at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the layers to separate.[11]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one it is more soluble in). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.[12][13]

-

Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using an appropriate analytical technique, such as HPLC or UV-Vis spectroscopy.[11]

-

Calculation: The logP is calculated using the formula: logP = log10([Concentration in Octanol] / [Concentration in Aqueous Phase]).[14]

Acidity Constant (pKa) Determination (Potentiometric Titration)

The pKa value quantifies the acidity of the phenolic hydroxyl group. This is vital for understanding the ionization state of the molecule at different pH values, which affects its solubility and biological interactions.

Protocol:

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a water-cosolvent mixture (e.g., water-ethanol) if aqueous solubility is low.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.[12]

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.[15]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve, specifically the pH at which half of the acid has been neutralized.[12]

General Experimental Workflow

The following diagram outlines a typical workflow for the physicochemical characterization of a novel or synthesized organic compound such as this compound.

Caption: Standard workflow for physicochemical characterization of an organic solid.

Biological Context

While specific signaling pathways for this compound are not extensively documented, its structural motifs are of significant interest in medicinal chemistry. The fluoronaphthalene core is utilized as a building block for compounds with potential therapeutic applications. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the hydroxyl group provides a key point for further chemical modification.[1] Its derivatives are explored for various biological activities, highlighting the importance of its foundational physicochemical profile in the design of new bioactive molecules.[16][17][18]

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 13101-83-2 [sigmaaldrich.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pennwest.edu [pennwest.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. m.youtube.com [m.youtube.com]

- 8. scribd.com [scribd.com]

- 9. chem.ws [chem.ws]

- 10. acdlabs.com [acdlabs.com]

- 11. agilent.com [agilent.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Studies in potential organo-fluorine oral hypoglycemic agents. Part 6: Synthesis and biological activities of some fluorinated 2-arylsulfonamido-5-alkyl-1.3.4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Fluoronaphthalen-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Fluoronaphthalen-2-ol, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Given its structural features, it serves as a valuable intermediate for the synthesis of novel therapeutic agents and functional materials. This document details its core properties, a proposed synthetic route, predicted spectroscopic data, and potential biological applications, with a focus on its relevance to drug discovery.

Core Compound Information

This compound, also known as 6-fluoro-2-naphthol, is a derivative of naphthalene. The strategic placement of a fluorine atom can significantly modulate the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it a desirable building block in the design of new pharmaceuticals.

Chemical Structure:

Table 1: Physicochemical and Registry Information for this compound

| Property | Value | Reference |

| CAS Number | 13101-83-2 | [1] |

| Molecular Formula | C₁₀H₇FO | [1] |

| Molecular Weight | 162.16 g/mol | [1] |

| IUPAC Name | This compound | |

| Canonical SMILES | C1=CC2=C(C=CC(=C2)F)C=C1O | |

| Predicted pKa | 9.51 ± 0.40 | |

| Predicted logP | 2.68 | |

| Physical Form | Solid |

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely available in the public domain, ¹H and ¹³C NMR chemical shifts can be predicted based on established principles of fluorine's electronic effects on aromatic systems and by comparison with analogous compounds. These predictions are invaluable for the structural verification of synthesized material.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| ¹H NMR | Predicted Shift (ppm) | Description |

| H-1 | ~ 7.15 | Doublet |

| H-3 | ~ 7.10 | Doublet of doublets |

| H-4 | ~ 7.70 | Doublet |

| H-5 | ~ 7.80 | Doublet of doublets |

| H-7 | ~ 7.25 | Doublet of doublets (coupling to F) |

| H-8 | ~ 7.75 | Doublet of doublets (coupling to F) |

| OH | ~ 5.0-6.0 | Broad singlet |

| ¹³C NMR | Predicted Shift (ppm) | Description |

| C-1 | ~ 109.5 | CH |

| C-2 | ~ 154.0 | C-OH |

| C-3 | ~ 118.0 | CH |

| C-4 | ~ 130.0 | CH |

| C-4a | ~ 128.5 | Quaternary C |

| C-5 | ~ 125.0 | CH (doublet, J(C-F) ~ 9 Hz) |

| C-6 | ~ 161.0 | C-F (large doublet, J(C-F) ~ 245 Hz) |

| C-7 | ~ 112.0 | CH (doublet, J(C-F) ~ 25 Hz) |

| C-8 | ~ 131.0 | CH (doublet, J(C-F) ~ 5 Hz) |

| C-8a | ~ 135.0 | Quaternary C |

Note: Predicted values are estimates. Actual experimental values may vary. Coupling constants (J) to fluorine are particularly characteristic.

Experimental Protocols: Proposed Synthesis

Protocol 1: Synthesis of this compound via Balz-Schiemann Reaction

Step 1: Diazotization of 6-Amino-2-naphthol

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 6-amino-2-naphthol (1 equivalent) in a solution of fluoroboric acid (HBF₄, 48% in water, ~3-4 equivalents). Cool the mixture to 0 to -5 °C using an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in a minimal amount of cold water. Add this solution dropwise to the stirred suspension while maintaining the internal temperature below 0 °C.

-

Stirring: Continue stirring the mixture at 0 °C for an additional 30-60 minutes after the addition is complete. The formation of the diazonium salt is often indicated by a change in color and the dissolution of the starting amine. The resulting diazonium tetrafluoroborate salt may precipitate.

Step 2: Thermal Decomposition (Balz-Schiemann Reaction)

-

Isolation of Salt: Filter the precipitated diazonium tetrafluoroborate salt under vacuum. Wash the solid sequentially with cold 5% HBF₄ solution, then with cold ethanol, and finally with cold diethyl ether to facilitate drying. Dry the salt under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care and behind a blast shield.

-

Decomposition: Gently heat the dry diazonium salt in an appropriate flask. The decomposition typically occurs between 100-150 °C and is accompanied by the evolution of nitrogen gas (N₂) and boron trifluoride (BF₃). The heating should be controlled to prevent overly vigorous decomposition.

-

Alternative (in situ): Alternatively, the aqueous solution of the diazonium salt can be irradiated with a UV lamp or heated in an organic solvent to induce decomposition, although yields may vary.

Step 3: Work-up and Purification

-

Extraction: Once the decomposition is complete, cool the reaction mixture. Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane. Wash the organic solution with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Potential Biological Activity and Applications

Naphthalene derivatives are a well-established scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The introduction of fluorine can enhance these properties.

Anticancer Potential and STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in a wide variety of human cancers and plays a crucial role in tumor cell proliferation, survival, invasion, and angiogenesis.[2] The STAT3 signaling pathway is therefore a key target for the development of novel cancer therapeutics. Several naphthalene-based compounds have been investigated as potential STAT3 inhibitors. While this compound has not been specifically tested, its core structure makes it a candidate for investigation as a STAT3 signaling modulator.

Table 3: Cytotoxic Activity (IC₅₀) of Selected Naphthalene Derivatives Against Human Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Naphthalene-substituted triazole spirodienone | MDA-MB-231 | Breast | 0.03 - 0.26 | [3] |

| Naphthalene-substituted triazole spirodienone | Hela | Cervical | 0.07 - 0.72 | [3] |

| Naphthalene-substituted triazole spirodienone | A549 | Lung | 0.08 - 2.00 | [3] |

| Aminobenzylnaphthol derivative (MMZ-45B) | HT-29 | Colon | 31.78 ± 3.93 | [4] |

| 1-Alkyl-2-naphthol derivative (5d) | Various | Multiple | 1.2 ± 1.1 | [5] |

Note: This table provides context on the potential of the naphthalene scaffold. The activity of this compound must be determined experimentally.

Mandatory Visualizations

Diagram 1: General Experimental Workflow for Synthesis and Characterization

References

- 1. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. rsc.org [rsc.org]

- 3. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis and Characterization of 6-Fluoronaphthalen-2-ol

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key intermediate in the production of pharmaceuticals and agrochemicals.[1] Its fluorine and hydroxyl groups make it a valuable building block for creating compounds with specific biological activities.[1] This document details a plausible synthetic pathway and outlines the analytical techniques for its characterization, presenting quantitative data in a structured format for ease of reference.

Synthesis of this compound

The synthesis of this compound can be approached through various synthetic strategies. A common method involves the introduction of the fluorine atom onto the naphthalene scaffold, often starting from a more readily available precursor such as 6-Amino-2-naphthol (6-hydroxy-2-naphthylamine). The following protocol describes a multi-step synthesis beginning with the bromination of 2-naphthol, followed by amination, and finally a Balz-Schiemann reaction to introduce the fluorine atom.

Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1,6-Dibromo-2-naphthol This procedure is based on the bromination of β-naphthol.[2][3]

-

In a suitable reaction vessel, dissolve 2-naphthol in glacial acetic acid.

-

Cool the solution to between 10-20°C.[3]

-

Slowly add bromine to the cooled solution while maintaining the temperature.

-

After the addition is complete, warm the reaction mixture to 50-60°C and stir for 2 hours.[3]

-

The product, 1,6-dibromo-2-naphthol, can be isolated by filtration after cooling.

Step 2: Synthesis of 6-Bromo-2-naphthol This step involves the selective reduction of 1,6-dibromo-2-naphthol.[2][3]

-

To the reaction mixture from the previous step, add a reducing agent such as iron powder.[3]

-

Maintain the temperature at 50-60°C and stir for an additional 2 hours.[3]

-

Filter the hot solution to remove excess iron and other solids.

-

Concentrate the filtrate to obtain crude 6-bromo-2-naphthol, which can be further purified by crystallization.

Step 3: Synthesis of 6-Amino-2-naphthol This transformation can be achieved via a copper-catalyzed Ullmann reaction.[4]

-

Combine 6-bromo-2-naphthol, sodium azide (NaN3), and a copper catalyst (e.g., CuSO4·5H2O) in a suitable solvent such as a mixture of ethanol and ethylene glycol.[4]

-

Add a reducing agent like sodium ascorbate.[4]

-

Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and perform an aqueous workup to isolate the crude 6-amino-2-naphthol.

-

Purify the product by column chromatography or recrystallization.

Step 4: Synthesis of this compound (Balz-Schiemann Reaction) This final step introduces the fluorine atom via a diazonium salt intermediate.

-

Dissolve 6-amino-2-naphthol in an aqueous solution of fluoroboric acid (HBF4).

-

Cool the solution to below 0°C in an ice-salt bath.

-

Add a solution of sodium nitrite (NaNO2) dropwise while vigorously stirring and maintaining the low temperature. This will form the 6-bromo-2-naphthylamine fluoroborate diazonium salt as a precipitate.[5]

-

Isolate the diazonium salt by filtration and wash it with cold ethanol and then diethyl ether.[5]

-

Dry the solid under vacuum.[5]

-

Gently heat the dry diazonium salt to induce thermal decomposition, which will yield this compound, releasing nitrogen gas and boron trifluoride.

-

The crude product can be purified by sublimation or column chromatography.

Characterization of this compound

The successful synthesis of this compound is confirmed through various analytical techniques. The following sections detail the expected physicochemical properties and spectroscopic data for the compound.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 13101-83-2 | [1] |

| Molecular Formula | C₁₀H₇FO | [1] |

| Molecular Weight | 162.16 g/mol | [1] |

| Appearance | Solid | |

| Storage | 2-8°C, dry and sealed | [1] |

| Purity | ≥95% | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shifts (ppm) and Coupling |

| ¹H NMR | Aromatic protons will appear in the range of 7.0-8.0 ppm. The proton ortho to the fluorine will show coupling to ¹⁹F. The hydroxyl proton will appear as a broad singlet, the position of which is dependent on concentration and solvent. |

| ¹³C NMR | Aromatic carbons will be observed between 110-160 ppm. The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant. Carbons ortho and meta to the fluorine will exhibit smaller two- and three-bond C-F couplings, respectively. |

| ¹⁹F NMR | A single resonance is expected for the fluorine atom, with its chemical shift being characteristic of an aryl fluoride. |

Infrared (IR) Spectroscopy

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H Stretch | Broad band in the region of 3500-3200 cm⁻¹[6] |

| C-O Stretch | Strong absorption between 1260-1050 cm⁻¹[6] |

| Aromatic C=C Stretch | Bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions[7] |

| Aromatic C-H Stretch | Absorptions in the 3100-3000 cm⁻¹ range[7] |

| C-F Stretch | Strong absorption typically found in the 1350-1150 cm⁻¹ region. |

Mass Spectrometry (MS)

| Ionization Mode | Expected m/z Values |

| Electron Ionization (EI) | The molecular ion peak (M⁺) is expected at m/z 162. Common fragmentation patterns for naphthalenes would be observed. |

Characterization Workflow

Caption: General workflow for the purification and characterization of this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]

- 3. CN103214358A - Synthetic method of 6-hydroxy-2-naphthaldehyde - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

Spectroscopic Profile of 6-Fluoronaphthalen-2-ol: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the predicted spectroscopic data for 6-Fluoronaphthalen-2-ol (CAS No. 13101-83-2), a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of published experimental spectra for this specific compound in the public domain, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and analysis of structurally analogous compounds, primarily 2-naphthol.

This guide is intended for researchers, scientists, and professionals in drug development, offering a valuable reference for the characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectra of 2-naphthol, with adjustments to account for the electronic effects of the fluorine substituent at the C-6 position.

Predicted ¹H NMR Data

The introduction of an electron-withdrawing fluorine atom is expected to induce downfield shifts for the protons on the substituted ring, particularly those in closer proximity. The coupling constants will also be affected, with through-space fluorine-proton couplings anticipated.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~9.5-10.5 | s | - | Ar-OH |

| ~7.8-7.9 | d | ~9.0 | H-8 |

| ~7.7-7.8 | d | ~8.5 | H-4 |

| ~7.4-7.5 | dd | ~9.0, ~2.5 | H-7 |

| ~7.3-7.4 | d (broad) | ~2.0 | H-1 |

| ~7.2-7.3 | dd | ~8.5, ~2.0 | H-3 |

| ~7.1-7.2 | d (broad) | ~9.5 | H-5 |

Note: Predicted values are for a non-polar deuterated solvent like CDCl₃. The phenolic proton shift is highly dependent on solvent and concentration.

Predicted ¹³C NMR Data

The fluorine substitution will significantly impact the chemical shifts of the carbon atoms in the naphthalene ring. The carbon directly bonded to the fluorine (C-6) will experience a large downfield shift, and long-range coupling (JCF) is expected. Other carbons will also be affected to a lesser extent due to resonance and inductive effects.

| Chemical Shift (δ, ppm) | Coupling Constant (JCF, Hz) | Assignment | | :--- | :--- | :--- | :--- | | ~155-160 | d, ~240-250 | C -6 | | ~152-155 | s | C -2 | | ~134-136 | s | C -4a | | ~130-132 | d, ~5-10 | C -8 | | ~129-131 | s | C -8a | | ~128-130 | d, ~5-10 | C -5 | | ~124-126 | s | C -4 | | ~118-120 | d, ~20-25 | C -7 | | ~115-117 | d, ~20-25 | C -1 | | ~108-110 | s | C -3 |

Note: Predicted values are for a non-polar deuterated solvent like CDCl₃.

Predicted IR Data

The IR spectrum is expected to show characteristic bands for the hydroxyl group, the aromatic C-H and C=C bonds, and a prominent C-F stretching vibration.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1630-1600 | Medium-Strong | Aromatic C=C stretch |

| 1510-1480 | Medium-Strong | Aromatic C=C stretch |

| 1250-1150 | Strong | C-O stretch |

| 1100-1000 | Strong | C-F stretch |

| 900-675 | Medium-Strong | Aromatic C-H out-of-plane bend |

Predicted Mass Spectrometry (MS) Data

The mass spectrum, under electron ionization (EI), is expected to show a prominent molecular ion peak. Fragmentation will likely involve the loss of CO, characteristic of phenols, and potentially the loss of HF or a fluorine radical.

| m/z | Relative Intensity | Assignment |

| 162 | High | [M]⁺˙ (Molecular Ion) |

| 134 | Medium | [M - CO]⁺˙ |

| 133 | Medium | [M - CHO]⁺ |

| 115 | Low | [M - CO - F]⁺ or [M - CO - HF - H]⁺ |

| 105 | Low | [C₇H₆O]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

¹H NMR Acquisition : A standard one-pulse sequence is used. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. 16 to 64 scans are typically averaged.

-

¹³C NMR Acquisition : A proton-decoupled pulse program (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon. A larger number of scans (1024 or more) is required due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is employed.

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation :

-

Solid State (KBr Pellet) : A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly onto the ATR crystal.

-

-

Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum. 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

-

Data Processing : The resulting interferogram is Fourier transformed to produce the infrared spectrum. The data is typically presented as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation, equipped with an electron ionization (EI) source.

-

Sample Preparation : A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

-

GC-MS Conditions :

-

Injector : Split/splitless injector, typically at 250-280 °C.

-

Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program : A temperature gradient is used to elute the compound, for example, starting at 50 °C, holding for 2 minutes, then ramping at 10 °C/min to 280 °C and holding for 5 minutes.

-

Carrier Gas : Helium at a constant flow rate.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

-

Scan Range : Typically m/z 40-400.

-

-

Data Processing : The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to this compound. The mass spectrum of this peak is then extracted and analyzed for the molecular ion and fragmentation pattern.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Photophysical Properties of 6-Fluoronaphthalen-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated photophysical properties of 6-Fluoronaphthalen-2-ol. Due to a lack of specific experimental data for this compound in the current scientific literature, this document focuses on the known properties of the parent compound, 2-naphthol, and discusses the likely influence of the fluorine substituent. Detailed experimental protocols for characterizing the key photophysical parameters are also provided to facilitate further research.

Introduction to Naphthalene Derivatives

Naphthalene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest in various scientific fields due to their unique photophysical and chemical properties.[1] These compounds are characterized by a rigid planar structure and an extensive π-electron conjugation system, which often results in high quantum yields and excellent photostability.[1] Their hydrophobic nature also makes them valuable as fluorescent probes for sensing anions, cations, and biomolecules.[1] The introduction of various functional groups to the naphthalene core can significantly modulate its photophysical characteristics, making it a versatile scaffold for the design of fluorescent probes and materials for organic electronic applications.[1]

Photophysical Properties of the Parent Compound: 2-Naphthol

To establish a baseline for understanding the photophysical behavior of this compound, it is essential to first consider the well-characterized properties of its parent compound, 2-naphthol.

Table 1: Photophysical Properties of 2-Naphthol

| Property | Value | Conditions | Reference |

| Excitation Maximum (λ_ex) | 331 nm | [2] | |

| Emission Maximum (λ_em) | 354 nm | [2] | |

| Ground State pKa | 8.83 | [3] |

The photophysical properties of 2-naphthol and its derivatives are known to be sensitive to the surrounding environment, including solvent polarity and pH.[1] For instance, the acidity constants for the ground and excited states of 2-naphthol have been determined by analyzing its emission and absorbance spectra at various pH values.[3]

Expected Influence of the Fluorine Substituent

The introduction of a fluorine atom at the 6-position of the naphthalene ring is expected to influence the photophysical properties of 2-naphthol in several ways:

-

Inductive Effect: Fluorine is a highly electronegative atom and will exert a strong electron-withdrawing inductive effect (-I). This can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The effect on the HOMO-LUMO gap will determine the shift in the absorption and emission spectra.

-

Mesomeric Effect: Fluorine also possesses lone pairs of electrons that can participate in resonance, exerting a +M effect. However, due to the high electronegativity of fluorine, its +M effect is generally weaker than its -I effect.

-

Heavy Atom Effect: While fluorine is a light atom, the presence of a halogen can sometimes promote intersystem crossing from the singlet excited state to the triplet state, which could potentially decrease the fluorescence quantum yield. However, this effect is generally more pronounced for heavier halogens like bromine and iodine.

Given these considerations, it is plausible to predict that this compound will exhibit absorption and emission maxima that are slightly shifted compared to 2-naphthol. The exact direction and magnitude of this shift would need to be determined experimentally. The quantum yield and fluorescence lifetime may also be altered.

Experimental Protocols

To empirically determine the photophysical properties of this compound, the following standard experimental protocols can be employed.

Determination of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorption and fluorescence emission.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile). The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.

-

Absorption Measurement:

-

Use a calibrated UV-Vis spectrophotometer.

-

Record the absorbance spectrum of the sample solution in a quartz cuvette over a relevant wavelength range (e.g., 200-400 nm).

-

The wavelength at which the maximum absorbance occurs is the absorption maximum (λ_abs).

-

-

Emission Measurement:

-

Use a calibrated fluorescence spectrometer.

-

Excite the sample at its absorption maximum (λ_abs).

-

Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.

-

The wavelength at which the maximum fluorescence intensity is observed is the emission maximum (λ_em).

-

References

An In-depth Technical Guide to 6-Fluoronaphthalen-2-OL Derivatives and Analogues for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-fluoronaphthalen-2-ol derivatives and their analogues, a promising class of compounds in modern medicinal chemistry. The strategic incorporation of a fluorine atom onto the naphthalene scaffold can significantly enhance the pharmacological properties of the parent molecule, leading to derivatives with potent and selective biological activities. This document delves into their synthesis, anticancer and enzyme inhibitory activities, and the underlying signaling pathways, offering valuable insights for researchers in the field of drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves multi-step sequences starting from commercially available precursors. While specific protocols for a wide range of this compound derivatives are not extensively documented in publicly available literature, established methods for the synthesis of substituted naphthols can be adapted. A common strategy involves the synthesis of a halogenated naphthol intermediate, which can then be further modified.

For instance, a representative synthesis of a 6-substituted-2-naphthol, such as 6-bromo-2-naphthol, can be achieved through the bromination of 2-naphthol to yield 1,6-dibromo-2-naphthol, followed by a reduction step.[1][2][3] The resulting 6-bromo-2-naphthol can then be a precursor for further derivatization, including potential conversion to the corresponding 6-fluoro derivative through halogen exchange reactions, or used as a scaffold for the introduction of other functional groups.

A subsequent methylation of the hydroxyl group, for example, can be carried out to produce derivatives like 6-bromo-2-methoxynaphthalene.[4][5][6] These synthetic strategies provide a foundation for the generation of a diverse library of this compound analogues for biological screening.

Biological Activity and Therapeutic Potential

Naphthalene derivatives have demonstrated a wide array of pharmacological properties, including significant anticancer activity.[7] The introduction of fluorine can further modulate these properties, potentially enhancing potency and metabolic stability. While extensive quantitative data specifically for this compound derivatives is emerging, the existing data for structurally related naphthalene analogues provides a strong rationale for their investigation as therapeutic agents.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of naphthalene derivatives against various cancer cell lines. The data in Table 1 summarizes the 50% inhibitory concentration (IC50) values for a selection of naphthalene derivatives, highlighting their potential as anticancer agents. It is important to note that this data is illustrative and serves to represent the potential activity of this compound derivatives based on their structural similarity to the compounds listed.

Table 1: Representative Anticancer Activity of Naphthalene Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthalene-1,4-dione Analogue | HEC1A (Endometrial Cancer) | 1.24 - 9.55 | [7] |

| Naphthalene-Chalcone Hybrid | A549 (Lung Cancer) | 7.84 | [7] |

| Naphthalene-substituted Triazole Spirodienone | MDA-MB-231 (Breast Cancer) | Not specified, but showed remarkable cytotoxicity | [7] |

| Naphthalene-based Organoselenocyanate | MCF-7 (Breast Cancer) | Pronounced activity | [7] |

| 3-(hydrazonomethyl)naphthalene-2-ol derivative | MCF-7 (Breast Cancer) | 10.56 | [8] |

| 3-(hydrazonomethyl)naphthalene-2-ol derivative | HCT 116 (Colon Cancer) | 7.07 | [8] |

Enzyme Inhibition

The aminomethylnaphthalene moiety, a common feature in many biologically active compounds, suggests that this compound derivatives could act as enzyme inhibitors. Key oncogenic signaling pathways, such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Signal Transducer and Activator of Transcription 3 (STAT3), are attractive targets for cancer therapy. Naphthalene derivatives have been identified as potential inhibitors of both VEGFR-2 and STAT3.

Table 2: Representative VEGFR-2 and STAT3 Inhibitory Activity of Naphthalene Derivatives

| Compound Class | Target | IC50 | Reference |

| 3-(hydrazonomethyl)naphthalene-2-ol derivative | VEGFR-2 | 37 nM | [8] |

| 2-Naphthamide derivative | VEGFR-2 | 0.384 µM | [1] |

| 6-Acetylnaphthalene-2-sulfonamide derivative | STAT3 phosphorylation | 3.01 µM | [2] |

| 6-Acetylnaphthalene-2-sulfonamide derivative | STAT3 phosphorylation | 3.59 µM | [2] |

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways

Based on the inhibitory activities of analogous compounds, this compound derivatives are hypothesized to exert their anticancer effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway: The binding of VEGF to its receptor, VEGFR-2, triggers a signaling cascade that is crucial for angiogenesis.[9][10][11][12] Inhibition of VEGFR-2 by small molecules can block downstream signaling, thereby inhibiting the formation of new blood vessels that tumors need to grow and metastasize.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. prepchem.com [prepchem.com]

- 3. Page loading... [guidechem.com]

- 4. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Functional Drug Screening in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jebms.org [jebms.org]

- 9. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 11. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

The Ascendant Role of Fluorinated Naphthalenes in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into the naphthalene scaffold is unlocking a new frontier in medicinal chemistry, yielding derivatives with potent and selective biological activities. This in-depth technical guide provides a comprehensive overview of the burgeoning field of fluorinated naphthalenes, detailing their applications as anticancer, enzyme-inhibiting, and photosynthesis-inhibiting agents. The unique physicochemical properties of fluorine, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, significantly influence the pharmacokinetic and pharmacodynamic profiles of parent molecules.[1] When appended to the versatile naphthalene core, a privileged structure in numerous marketed drugs, fluorine substitution can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets.[1][2][3]

Anticancer Applications: Targeting Key Oncogenic Pathways

Fluorinated naphthalene derivatives have emerged as a significant class of compounds with promising anticancer activities. These molecules exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.[1][4][5]

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Several fluorinated naphthalene-chalcone hybrids have been synthesized and identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] Inhibition of VEGFR-2 signaling can effectively suppress tumor growth and metastasis.[1]

Aromatase Inhibition

Certain naphthalen-1-yloxyacetamide-tethered acrylamide conjugates have demonstrated potent aromatase inhibitory activity, comparable to the commercial drug Letrozole.[6][7] Aromatase is a crucial enzyme in estrogen biosynthesis, and its inhibition is a key strategy in the treatment of hormone-dependent breast cancer.

Cytotoxic Activity and Apoptosis Induction

Fluorinated naphthalenes have shown significant cytotoxicity against various cancer cell lines.[4][5] For instance, mono-fluorinated analogues of the spirobisnaphthalene, diepoxin-η, exhibited cytotoxic activity against ovarian (OVCAR3) and melanoma (MDA-MB-435) cancer cell lines with IC50 values in the low micromolar range.[5] Some naphthalene-substituted triazole spirodienones have displayed potent antiproliferative activity against triple-negative human breast carcinoma (MDA-MB-231), cervical epithelioid carcinoma (HeLa), and a metastatic non-small cell lung carcinoma (A549), with IC50 values in the nanomolar range.[8] The mechanism of action often involves arresting the cell cycle and inducing apoptosis.[7][8][9] One study showed that a promising compound induced cell cycle arrest in the G1 phase and promoted apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic proteins Bax and caspase 9.[7][9]

Quantitative Data on Anticancer Activity

| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Spirobisnaphthalene Analogues | 7´-fluorodiepoxin-η | OVCAR3 (ovarian) | 5.7 | [5] |

| 7´-fluorodiepoxin-η | MDA-MB-435 (melanoma) | 8.2 | [5] | |

| 8´-fluorodiepoxin-η | OVCAR3 (ovarian) | 6.1 | [5] | |

| 8´-fluorodiepoxin-η | MDA-MB-435 (melanoma) | 7.9 | [5] | |

| Naphthalene-substituted triazole spirodienones | Compound 6a | MDA-MB-231 (breast) | 0.03 | [8] |

| Compound 6a | HeLa (cervical) | 0.28 | [8] | |

| Compound 6a | A549 (lung) | 0.12 | [8] | |

| Naphthalen-1-yloxyacetamide-acrylamide conjugates | Compound 5d | MCF-7 (breast) | - | [6][7][9] |

| Compound 5d (Aromatase Inhibition) | - | 0.078 | [6] |

Signaling Pathway Visualization

Caption: Inhibition of VEGFR-2 signaling by fluorinated naphthalenes.

Enzyme Inhibition

The incorporation of fluorine can significantly enhance the inhibitory potential of naphthalene derivatives against various enzymes. Fluorine's electron-withdrawing nature can alter the acidity of nearby functional groups, influence binding interactions through halogen bonding, and stabilize conformations that are favorable for binding to the enzyme's active site.[10][11]

Photosynthesis Inhibition

A series of fluoro-substituted 2-hydroxynaphthalene-1-carboxanilides have been evaluated for their ability to inhibit photosynthetic electron transport (PET) in spinach chloroplasts.[12] The inhibitory activity was found to be dependent on the position and number of fluorine substituents on the anilide ring, with N-(2,5-difluorophenyl)-2-hydroxynaphthalene-1-carboxamide being the most potent in the series.[12] The proposed mechanism is the inhibition of photosystem II in the thylakoid membrane.[12]

Quantitative Data on Photosynthesis Inhibition

| Compound | IC50 (µM) |

| N-(2-fluorophenyl)-2-hydroxynaphthalene-1-carboxamide | 101.3 |

| N-(3-fluorophenyl)-2-hydroxynaphthalene-1-carboxamide | 134.1 |

| N-(4-fluorophenyl)-2-hydroxynaphthalene-1-carboxamide | 114.2 |

| N-(2,3-difluorophenyl)-2-hydroxynaphthalene-1-carboxamide | 92.5 |

| N-(2,4-difluorophenyl)-2-hydroxynaphthalene-1-carboxamide | 129.8 |

| N-(2,5-difluorophenyl)-2-hydroxynaphthalene-1-carboxamide | 44.2 |

| N-(2,6-difluorophenyl)-2-hydroxynaphthalene-1-carboxamide | 904 |

| N-(3,4-difluorophenyl)-2-hydroxynaphthalene-1-carboxamide | 142.3 |

| N-(3,5-difluorophenyl)-2-hydroxynaphthalene-1-carboxamide | 107.5 |

Data sourced from a study on spinach chloroplasts.[12]

Other Potential Biological Activities

While research has heavily focused on anticancer and enzyme inhibitory roles, the structural features of fluorinated naphthalenes suggest their potential in other therapeutic areas.

-

Antimicrobial Activity: Naphthalene derivatives are known to possess a broad spectrum of antimicrobial activities.[13][14][15] While specific data on fluorinated versions is less common, the introduction of fluorine could enhance the antimicrobial potency and spectrum.

-

Neuroprotective Effects: Naphthalene derivatives have been investigated for their neuroprotective effects against conditions like brain ischemia/reperfusion injury and in models of Parkinson's disease.[16][17][18] Fluorination could potentially improve blood-brain barrier penetration and enhance efficacy.[19]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of fluorinated naphthalenes.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of fluorinated naphthalene derivatives on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, OVCAR3) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Aromatase Inhibition Assay

Objective: To evaluate the ability of fluorinated naphthalenes to inhibit the aromatase enzyme.

Methodology:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.4), the aromatase enzyme (e.g., from human placental microsomes), and an NADPH-regenerating system.

-

Inhibitor Addition: Add the test compounds at various concentrations to the wells. Include a known inhibitor (e.g., Letrozole) as a positive control.

-

Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., dibenzylfluorescein).

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The aromatase enzyme metabolizes the substrate into a fluorescent product.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Photosynthetic Electron Transport (PET) Inhibition Assay

Objective: To measure the inhibition of PET in isolated chloroplasts.

Methodology:

-

Chloroplast Isolation: Isolate chloroplasts from fresh spinach leaves by homogenization in a buffered solution and subsequent centrifugation.

-

Reaction Medium: Prepare a reaction medium containing buffer, an electron acceptor (e.g., 2,6-dichlorophenol-indophenol, DCPIP), and the isolated chloroplast suspension.

-

Compound Addition: Add the fluorinated naphthalene derivatives (dissolved in a suitable solvent like DMSO) to the reaction medium at various concentrations.

-

Illumination: Expose the samples to a light source to initiate photosynthesis.

-

Spectrophotometric Measurement: Measure the decrease in absorbance of DCPIP at 600 nm. The reduction of DCPIP by the photosynthetic electron transport chain leads to a loss of its blue color.

-

Data Analysis: Calculate the rate of DCPIP reduction for each compound concentration. The IC50 value is determined as the concentration that causes a 50% inhibition of the PET rate compared to a control without the inhibitor.

Experimental Workflow Visualization

Caption: General workflow for the development of fluorinated naphthalenes.

Conclusion

Fluorinated naphthalenes represent a highly promising class of molecules in drug discovery. The strategic introduction of fluorine atoms onto the naphthalene scaffold has been shown to yield compounds with potent anticancer and enzyme-inhibiting activities. The data presented in this guide highlights the significant potential of these compounds, particularly in the development of novel therapeutics targeting cancer and other diseases. Future research should continue to explore the vast chemical space of fluorinated naphthalenes, elucidate their mechanisms of action in greater detail, and optimize their pharmacokinetic properties to advance the most promising candidates toward clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. Semisynthesis, Characterization, and Biological Evaluation of Fluorinated Analogues of the Spirobisnaphthalene, Diepoxin-η - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. rroij.com [rroij.com]

- 11. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. Neuroprotective Effect of 3-(Naphthalen-2-Yl(Propoxy)Methyl)Azetidine Hydrochloride on Brain Ischaemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Neuroprotective naphthalene and flavan derivatives from Polygonum cuspidatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neuroprotective effect of naphtha[1,2-d]thiazol-2-amine in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pharmacyjournal.org [pharmacyjournal.org]

The Ascendant Role of 6-Fluoronaphthalen-2-ol in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern medicinal chemistry. Among the myriad of fluorinated building blocks, 6-Fluoronaphthalen-2-ol is emerging as a versatile and highly valuable intermediate for the development of novel therapeutic agents. Its unique combination of a naphthalene core, a hydroxyl group, and a strategically placed fluorine atom offers a powerful toolkit for modulating the physicochemical and biological properties of drug candidates. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to empower further research and drug discovery efforts.

The Physicochemical Advantage of Fluorine Integration

The introduction of a fluorine atom into the naphthalene scaffold at the 6-position imparts a range of beneficial properties that can be exploited in drug design. Fluorine's high electronegativity and small van der Waals radius can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target.[1][2][3] Specifically, the C-F bond is exceptionally strong, which can block metabolic attack at that position, thereby enhancing the pharmacokinetic profile of a drug candidate. Furthermore, fluorine can alter the acidity of nearby functional groups and engage in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket, often leading to increased potency and selectivity.[3]

Therapeutic Applications and Biological Targets

Derivatives of this compound have shown promise in a variety of therapeutic areas, most notably in the development of enzyme inhibitors for the treatment of cancer and metabolic diseases.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways. Its overexpression has been implicated in the pathogenesis of type 2 diabetes and obesity. Consequently, the development of PTP1B inhibitors is a major focus of research for new anti-diabetic drugs.[4]

A series of (±)-3-(2-(2-fluorobenzyloxy) naphthalen-6-yl)-2-aminopropanoic acid derivatives, synthesized from a precursor related to this compound, have been identified as potent and selective inhibitors of PTP1B.[4] These compounds act as reversible and competitive inhibitors, suggesting they bind to the active site of the enzyme.[4]

Table 1: In Vitro PTP1B Inhibitory Activity of a this compound Derivative [4]

| Compound | Target | IC50 (μM) | Inhibition Type |

| (±)-3-(2-(2-fluorobenzyloxy)naphthalen-6-yl)-2-aminopropanoic acid (Compound 12h) | PTP1B | 1.25 ± 0.24 | Reversible, Competitive |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. While direct derivatization of this compound into VEGFR-2 inhibitors is an area of active research, related fluorinated naphthalene-chalcone hybrids have demonstrated potent inhibitory activity against this target.[5] This suggests that the 6-fluoronaphthalene scaffold is a promising starting point for the design of novel VEGFR-2 inhibitors.

Experimental Protocols

Synthesis of (±)-3-(2-(2-fluorobenzyloxy) naphthalen-6-yl)-2-aminopropanoic acid (PTP1B inhibitor)

The synthesis of this class of compounds involves a multi-step process, a general outline of which is provided below based on related synthetic procedures.[4][6]

Step 1: O-Alkylation To a solution of 6-hydroxy-2-naphthaldehyde in a suitable solvent such as acetone or DMF, is added a base like potassium carbonate, followed by the addition of 2-fluorobenzyl bromide. The reaction mixture is typically heated to reflux for several hours to ensure complete reaction. After cooling, the product, 6-(2-fluorobenzyloxy)-2-naphthaldehyde, is isolated by extraction and purified by chromatography.

Step 2: Condensation The resulting aldehyde is then condensed with a protected glycine derivative, such as N-Boc-glycine ethyl ester, in the presence of a base like sodium ethoxide. This reaction forms an unsaturated amino acid derivative.

Step 3: Reduction and Deprotection The double bond in the unsaturated amino acid derivative is reduced, for example, by catalytic hydrogenation using palladium on carbon. Finally, the protecting groups (e.g., Boc and ethyl ester) are removed by acid or base hydrolysis to yield the final product, (±)-3-(2-(2-fluorobenzyloxy) naphthalen-6-yl)-2-aminopropanoic acid.

In Vitro PTP1B Inhibition Assay Protocol[1][7][8]

This protocol outlines a colorimetric assay to determine the inhibitory activity of a test compound against PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

-

Recombinant human PTP1B enzyme

-

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

p-Nitrophenyl phosphate (pNPP) solution (10 mM in assay buffer)

-

Test compound (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should not exceed 1%.

-

To the wells of a 96-well plate, add 50 µL of assay buffer, 25 µL of the test compound dilution, and 25 µL of the PTP1B enzyme solution.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 100 µL of the pNPP solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The percent inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vitro VEGFR-2 Kinase Assay Protocol[2][9][10]

This protocol describes a luminescence-based kinase assay to measure the inhibitory effect of a compound on VEGFR-2 activity.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase Assay Buffer: 40 mM Tris-HCl (pH 7.4), 20 mM MgCl2, 0.1 mg/mL BSA

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP

-

Test compound (dissolved in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

White, opaque 96-well microplate

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound in the kinase assay buffer.

-

To the wells of a 96-well plate, add the test compound, VEGFR-2 enzyme, and the substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

A decrease in luminescence indicates higher kinase activity (more ATP consumed). The inhibitory effect is determined by the increase in luminescence in the presence of the test compound.

-

Calculate the IC50 value by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

This compound represents a highly promising and versatile scaffold for the development of novel therapeutic agents. Its strategic fluorination provides a powerful tool for fine-tuning the pharmacological properties of drug candidates. The successful development of potent PTP1B inhibitors from a related precursor highlights the potential of this building block in addressing metabolic diseases. Furthermore, the demonstrated activity of related fluorinated naphthalene structures against VEGFR-2 opens up exciting avenues for the discovery of new anticancer agents. Future research should focus on expanding the chemical space around the this compound core, exploring its derivatization to target a wider range of biological targets, and conducting in-depth structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic profiles. The detailed protocols and pathway visualizations provided in this guide are intended to facilitate these endeavors and accelerate the translation of promising compounds from the laboratory to the clinic.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and biological evaluation of (±)-3-(2-(2-fluorobenzyloxy) naphthalen-6-yl)-2-aminopropanoic acid derivatives as novel PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

6-Fluoronaphthalen-2-ol: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoronaphthalen-2-ol (CAS No: 13101-83-2) is a fluorinated aromatic alcohol used as a key intermediate in organic synthesis.[1] Its application spans the development of pharmaceuticals and agrochemicals, where the introduction of a fluorine atom can significantly alter the biological activity and pharmacokinetic properties of a molecule.[1] This guide provides a comprehensive overview of the known safety information, handling procedures, and toxicological data for this compound to ensure its safe use in a laboratory setting.

Chemical and Physical Properties

While detailed experimental data on the physical and chemical properties of this compound are not extensively available in public literature, the following information has been compiled from supplier data sheets.

| Property | Value | Source |

| CAS Number | 13101-83-2 | Sigma-Aldrich[2] |

| Molecular Formula | C₁₀H₇FO | MySkinRecipes[1] |

| Molecular Weight | 162.16 g/mol | MySkinRecipes[1], Sigma-Aldrich[2] |

| Physical Form | Solid | Sigma-Aldrich |

| Storage Temperature | 2-8°C, dry and sealed | MySkinRecipes[1], Sigma-Aldrich[2] |

Toxicological Data and Hazard Classification

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |